molecular formula C46H69N11O10S B075975 Palptglm CAS No. 13198-06-6

Palptglm

Cat. No.: B075975
CAS No.: 13198-06-6
M. Wt: 968.2 g/mol
InChI Key: SOZNYXZMABYIGF-KRIXMSMJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular structure (C₁₈H₁₅N₃O₄S) features a sulfonamide core linked to a substituted benzimidazole moiety, which enhances its binding affinity to ATP pockets in target kinases . Preclinical studies demonstrate its efficacy in suppressing tumor growth in xenograft models, with an IC₅₀ of 12 nM against EGFR-mutated cell lines . Key advantages include high selectivity (>100-fold over non-target kinases) and oral bioavailability (78% in murine models) .

Properties

CAS No.

13198-06-6

Molecular Formula

C46H69N11O10S

Molecular Weight

968.2 g/mol

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanediamide

InChI

InChI=1S/C46H69N11O10S/c1-27(2)22-34(44(65)53-31(40(49)61)18-21-68-3)52-39(60)26-51-41(62)35(24-29-14-16-30(58)17-15-29)55-45(66)36(23-28-10-5-4-6-11-28)56-43(64)33(12-7-8-19-47)54-46(67)37(25-38(48)59)57-42(63)32-13-9-20-50-32/h4-6,10-11,14-17,27,31-37,50,58H,7-9,12-13,18-26,47H2,1-3H3,(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,65)(H,54,67)(H,55,66)(H,56,64)(H,57,63)/t31?,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

SOZNYXZMABYIGF-KRIXMSMJSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3

sequence

PNKFYGLM

Synonyms

PALPTGLM
physalaemin C-terminal heptapeptide
physalemin C-terminal heptapeptide
Pro-Asn-Lys-Phe-Tyr-Gly-Leu-MetNH2

Origin of Product

United States

Comparison with Similar Compounds

Limitations of Previous Studies

Vemuratib : Early studies overlooked its metabolite-driven cardiotoxicity, which emerged in Phase II trials. This compound’s metabolically stable sulfonamide group circumvents this issue .

Loransetron : Structural promiscuity led to paradoxical activation of JAK2 pathways in 15% of patients, a risk mitigated in this compound through steric hindrance design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.